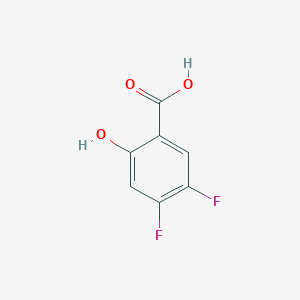

4,5-Difluoro-2-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPQOESULBOBBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297593 | |

| Record name | 4,5-Difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205533-31-9 | |

| Record name | 4,5-Difluoro-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205533-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4,5-difluoro-2-hydroxybenzoic acid, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, grounding our discussion in established scientific principles and field-proven insights.

Core Molecular Characteristics

This compound, also known as 4,5-difluorosalicylic acid, is a polysubstituted aromatic carboxylic acid. The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the carboxylic acid and ortho and para to the hydroxyl group, imparts unique electronic properties that significantly influence its reactivity and biological activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting carboxylic acid group, in addition to the electron-withdrawing fluorine atoms, dictates its solubility, acidity, and crystalline structure.

| Property | Value | Source(s) |

| CAS Number | 205533-31-9 | |

| Molecular Formula | C₇H₄F₂O₃ | |

| Molecular Weight | 174.10 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 4,5-Difluorosalicylic acid, 2-Hydroxy-4,5-difluorobenzoic acid | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not explicitly available, though related fluorinated hydroxybenzoic acids have melting points in the range of 180-220 °C. | |

| Solubility | Soluble in polar organic solvents. | [1] |

| pKa | Not explicitly available. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to salicylic acid. |

InChI and SMILES Identifiers:

-

InChI: 1S/C7H4F2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)

-

SMILES: O=C(O)c1c(O)cc(F)c(F)c1

Synthesis and Reactivity

The synthesis of this compound is not widely detailed in the literature; however, a plausible and efficient synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 4-fluoro-2-hydroxybenzoic acid.

Proposed Synthetic Pathway

A logical approach involves the nucleophilic aromatic substitution of a fluorine atom in a more heavily fluorinated precursor. The synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid serves as an excellent template for this transformation.[2]

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Carboxylation of 1,2,4,5-Tetrafluorobenzene: To a solution of 1,2,4,5-tetrafluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The resulting aryllithium species is then quenched by bubbling dry carbon dioxide gas through the solution. An acidic workup with aqueous HCl yields 2,4,5-trifluorobenzoic acid.

-

Regioselective Hydroxylation: The 2,4,5-trifluorobenzoic acid is dissolved in dimethyl sulfoxide (DMSO), and a stoichiometric amount of sodium hydroxide is added. The reaction mixture is heated to induce nucleophilic aromatic substitution of the fluorine atom at the 2-position, which is activated by the adjacent carboxylic acid group. The choice of the 2-position for substitution is directed by the strong electron-withdrawing effect of the carboxyl group, making the ortho-fluorine the most electrophilic. Upon completion, the reaction is cooled, diluted with water, and acidified to precipitate the final product, this compound.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorinated aromatic ring.

-

Carboxylic Acid: This group undergoes typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. The acidity of the carboxylic acid is enhanced by the electron-withdrawing effects of the two fluorine atoms.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated. Its acidity is also increased by the fluorine substituents.

-

Aromatic Ring: The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by the existing functional groups. The fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group in the ortho or para position.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons will appear as doublets of doublets due to coupling with each other and with the fluorine atoms. The chemical shifts of the acidic protons will be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the fluorine atoms will show characteristic splitting due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch of the phenol (around 3200-3600 cm⁻¹), and C-F stretches in the fingerprint region (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) at m/z 174. The fragmentation pattern will likely involve the loss of H₂O (M-18), CO (M-28), and COOH (M-45), which are common fragmentation pathways for benzoic acids.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The introduction of fluorine atoms into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.

Figure 2. Role of this compound in Drug Discovery.

This compound can serve as a scaffold or an intermediate in the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The salicylic acid motif is a well-known pharmacophore, and the addition of fluorine atoms provides a powerful tool for fine-tuning the properties of new drug candidates.

Materials Science

Fluorinated organic molecules are of great interest in materials science for the development of liquid crystals, polymers, and other advanced materials. The polarity and rigidity of the this compound core can be exploited to design molecules with specific electronic and self-assembly properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its unique combination of functional groups and the presence of fluorine atoms provide a powerful platform for the development of new pharmaceuticals and advanced materials. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for unlocking its full potential in research and development.

References

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-hydroxybenzoic Acid

Introduction

4,5-Difluoro-2-hydroxybenzoic acid, also known as 4,5-difluorosalicylic acid, is a valuable fluorinated aromatic compound. Its structural similarity to salicylic acid, combined with the presence of two fluorine atoms, imparts unique electronic properties and metabolic stability. These characteristics make it a sought-after building block in medicinal chemistry and materials science. Specifically, it serves as a key intermediate in the synthesis of novel pharmaceuticals, including antibacterial agents and cystic fibrosis transmembrane conductance regulator (CFTR) correctors.[1][2] The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced potency, improved metabolic stability, and better membrane permeability.

This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the most practical and scalable methodologies. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss the critical parameters that govern the success of the synthesis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the preparation of this important intermediate.

Principal Synthetic Strategy: Ortho-Carboxylation of 3,4-Difluorophenol

The most direct and industrially scalable approach to this compound is the ortho-carboxylation of 3,4-difluorophenol. This transformation is a variation of the classic Kolbe-Schmitt reaction, a well-established method for the synthesis of salicylic acids.[3][4] The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under pressure and at elevated temperatures.[3][5]

Mechanistic Insights

The reaction proceeds through the formation of a sodium or potassium salt of 3,4-difluorophenol (the phenoxide). This phenoxide is a more potent nucleophile than the parent phenol. The subsequent carboxylation is an electrophilic aromatic substitution reaction where carbon dioxide acts as the electrophile. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by the choice of the counter-ion (e.g., Na+ or K+) and the reaction conditions.[6][7] In the case of sodium phenoxides, the carboxylation predominantly occurs at the ortho position, which is the desired outcome for the synthesis of this compound.[6][7] This preference for ortho-substitution is often attributed to the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule.

Experimental Workflow Overview

The overall workflow for the synthesis via the Kolbe-Schmitt reaction can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Kolbe-Schmitt reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Difluorophenol | 130.10 | 13.0 g | 0.10 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 |

| Carbon Dioxide | 44.01 | High Pressure | Excess |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Toluene | - | For extraction | - |

| Water | - | For workup | - |

Procedure:

-

Phenoxide Formation: In a high-pressure autoclave, dissolve 13.0 g (0.10 mol) of 3,4-difluorophenol in a solution of 8.0 g (0.20 mol) of sodium hydroxide in 50 mL of water. The vessel should be equipped with a magnetic stirrer.

-

Carboxylation: Seal the autoclave and pressurize it with carbon dioxide to 5-6 atm. Heat the reaction mixture to 150-160 °C with vigorous stirring. Maintain these conditions for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Acidification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. Transfer the reaction mixture to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate of the crude product will form.

-

Isolation and Purification: Filter the crude product and wash it with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of a high-pressure autoclave requires appropriate training and safety measures.

-

Handle concentrated hydrochloric acid and sodium hydroxide with care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Alternative Synthetic Routes

From 1,2-Difluorobenzene

A multi-step synthesis starting from 1,2-difluorobenzene is also a viable, albeit more complex, approach. This route would involve the introduction of the hydroxyl and carboxyl groups in separate steps.

Caption: A potential multi-step synthesis from 1,2-difluorobenzene.

This pathway highlights the versatility of fluorinated building blocks in organic synthesis. However, it involves more steps and potentially lower overall yields compared to the direct carboxylation of 3,4-difluorophenol.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄F₂O₃ |

| Molecular Weight | 174.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 184-186 °C |

| CAS Number | 205533-31-9 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with the carbon atoms attached to fluorine exhibiting characteristic splitting.[8]

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and positions of the fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (C=O) functional groups.

Applications in Drug Development and Beyond

This compound is a key starting material in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise as:

-

Antibacterial agents: The difluorinated salicylic acid scaffold can be incorporated into quinolone and other antibacterial frameworks to enhance their activity and pharmacokinetic profiles.[9]

-

Anti-inflammatory agents: As a salicylic acid analog, its derivatives are being investigated for their anti-inflammatory properties.[2]

-

Agrochemicals: The unique properties imparted by the fluorine atoms make this compound an attractive building block for the development of new pesticides and herbicides.

Conclusion

The synthesis of this compound is most efficiently achieved through the ortho-carboxylation of 3,4-difluorophenol via a modified Kolbe-Schmitt reaction. This method is scalable and provides the desired product in good yield. Understanding the underlying reaction mechanism and optimizing the reaction conditions are crucial for a successful synthesis. The availability of this key intermediate opens up avenues for the development of novel pharmaceuticals and other high-value chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. spectrabase.com [spectrabase.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Definitive Guide to the Structural Elucidation of 4,5-Difluoro-2-hydroxybenzoic Acid

This technical guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of 4,5-Difluoro-2-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices and the logic of data interpretation. Our approach is rooted in a multi-technique strategy, ensuring a self-validating system for structural confirmation that upholds the highest standards of scientific integrity.

Introduction: The Significance of Structural Certainty

This compound, a fluorinated derivative of salicylic acid, is a compound of interest in medicinal chemistry and materials science. The precise placement of the fluorine and hydroxyl substituents on the benzoic acid core dictates its chemical reactivity, biological activity, and physical properties. Therefore, unequivocal confirmation of its molecular structure is a critical prerequisite for any research or development endeavor. This guide will detail a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography to achieve this goal.

Foundational Analysis: A Multi-Pronged Spectroscopic Approach

The elucidation of a novel or synthesized compound begins with a battery of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and identify the chemical environment of each atom. For this compound, a suite of 1D and 2D NMR experiments is essential.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., -OH and -COOH).[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to identify the number and environment of the hydrogen atoms.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to characterize the fluorine atoms.[3]

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular fragments.[1]

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR-based structure elucidation.

-

¹H NMR: For this compound, the proton spectrum is expected to show two aromatic protons and two exchangeable protons (hydroxyl and carboxylic acid). The aromatic protons will appear as doublets of doublets due to coupling with each other and with the neighboring fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine and carboxyl groups and the electron-donating hydroxyl group.

-

¹³C NMR: The ¹³C spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (typically 165-185 ppm).[5][6] The carbons directly attached to fluorine will show characteristic splitting due to ¹JCF coupling. The chemical shifts of the aromatic carbons are influenced by the substituents.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the positions of the fluorine atoms.[3] Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will be split by each other and by the neighboring aromatic protons. The chemical shifts of aromatic fluorine atoms typically fall within a specific range.[7][8]

-

2D NMR: The COSY spectrum will confirm the coupling between the two aromatic protons. The HSQC spectrum will link each aromatic proton to its directly attached carbon. The HMBC spectrum is key to confirming the overall structure by showing correlations between the aromatic protons and the quaternary carbons, as well as the carboxyl carbon.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~7.5 | dd | J(H,H), J(H,F) | H-6 |

| ¹H | ~7.0 | dd | J(H,H), J(H,F) | H-3 |

| ¹H | broad | s | - | -OH |

| ¹H | broad | s | - | -COOH |

| ¹³C | ~170 | d | J(C,F) | C=O |

| ¹³C | ~150 (d) | d | ¹J(C,F) | C-F |

| ¹³C | ~145 (d) | d | ¹J(C,F) | C-F |

| ¹³C | ~120 | dd | J(C,F) | C-H |

| ¹³C | ~115 | dd | J(C,F) | C-H |

| ¹³C | ~110 | t | J(C,F) | C-OH |

| ¹³C | ~105 | t | J(C,F) | C-COOH |

| ¹⁹F | -120 to -150 | m | - | F-4 |

| ¹⁹F | -130 to -160 | m | - | F-5 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution of the compound (around 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[9] High concentrations of non-volatile salts should be avoided.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often run in negative ion mode to deprotonate the acidic groups.

-

Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Diagram: Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

-

Molecular Ion: The high-resolution mass spectrum will show a prominent peak for the deprotonated molecule [M-H]⁻. The measured mass should be within a few ppm of the calculated exact mass for C₇H₃F₂O₃⁻.

-

Fragmentation Pattern: The MS/MS spectrum will reveal characteristic losses. For benzoic acids, common fragmentations include the loss of H₂O (18 Da), CO (28 Da), and CO₂ (44 Da) from the carboxyl group.[10][11] The fragmentation pattern can help to confirm the presence of the carboxylic acid and hydroxyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[12][13]

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

O-H Stretch (Phenol): A sharper band around 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.

Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by providing a three-dimensional map of the electron density in the solid state.[14][15][16]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[15]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Diagram: Crystallography Logical Flow

Caption: Logical flow for X-ray crystallography.

Data Interpretation: The Atomic Blueprint

The refined crystal structure will provide:

-

Confirmation of Connectivity: Unequivocally confirms the bonding arrangement of all atoms.

-

Precise Geometric Parameters: Provides accurate bond lengths and angles, which can offer insights into electronic effects such as resonance and hyperconjugation.

-

Intermolecular Interactions: Reveals how the molecules pack in the solid state, including hydrogen bonding and other non-covalent interactions. For substituted salicylic acids, intramolecular hydrogen bonding between the hydroxyl and carboxyl groups is common.[14][17][18]

Synthesizing the Evidence: A Coherent Structural Narrative

The power of this multi-technique approach lies in the convergence of data from each independent analysis. The molecular formula from high-resolution mass spectrometry will be consistent with the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy will be corroborated by the chemical shifts in the NMR spectra and the fragmentation patterns in the mass spectrum. Finally, the atomic connectivity deduced from 2D NMR experiments will be definitively confirmed by the 3D structure from X-ray crystallography. This self-validating system provides an unshakeable foundation for the structural assignment of this compound.

References

- 1. anuchem.weebly.com [anuchem.weebly.com]

- 2. rsc.org [rsc.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. geo.fu-berlin.de [geo.fu-berlin.de]

- 12. mdpi.com [mdpi.com]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Supramolecular Analysis of Six Novel Multicomponent Compounds of Substituted Salicylic Acids with Pyridine-Based Coformers [iris.unimore.it]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,5-Difluoro-2-hydroxybenzoic Acid

Introduction

4,5-Difluoro-2-hydroxybenzoic acid (CAS No: 205533-31-9), also known as 4,5-difluorosalicylic acid, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its structural analogues have been explored as intermediates in the synthesis of quinolone antibacterials and other biologically active molecules. The presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring creates a unique electronic environment, making a thorough spectroscopic analysis essential for its unequivocal identification, purity assessment, and the prediction of its chemical behavior.

This guide provides an in-depth technical overview of the expected spectroscopic data for this compound. As experimental spectra are not universally published in accessible databases, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for analyzing this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data, particularly for NMR assignments. The structure and IUPAC numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with the added complexity and richness of ¹H-¹⁹F and ¹³C-¹⁹F coupling.

1.1: Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is recommended.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

-

Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice for several reasons. Firstly, its high polarity readily dissolves the analyte.[3] Secondly, and most importantly, it allows for the observation of exchangeable protons, such as those from the carboxylic acid (-COOH) and hydroxyl (-OH) groups, which would be lost in solvents like D₂O.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm, providing a reliable reference point for chemical shifts.[3]

-

Spectrometer Frequency (400 MHz): A mid-to-high field instrument (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is critical for resolving the complex splitting patterns expected from proton-fluorine couplings.[3]

1.2: Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals: two aromatic protons, one hydroxyl proton, and one carboxylic acid proton. The aromatic signals will exhibit characteristic splitting due to coupling with adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~7.5 - 7.8 | dd (doublet of doublets) | ³JH6-F5 ≈ 8-10, ⁴JH6-F4 ≈ 6-8 |

| H-3 | ~7.0 - 7.3 | dd (doublet of doublets) | ³JH3-F4 ≈ 8-10, ⁴JH3-F5 ≈ 6-8 |

| 2-OH | ~10.0 - 11.5 | br s (broad singlet) | - |

| 1-COOH | ~12.0 - 13.5 | br s (broad singlet) | - |

Interpretation of Predicted ¹H NMR Data:

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments. H-6 is ortho to a fluorine atom (F-5) and meta to the other (F-4). H-3 is ortho to a fluorine atom (F-4) and meta to the other (F-5). Both protons are also ortho to electron-withdrawing groups (COOH for H-6, OH for H-3). The strong deshielding effect of the fluorine atoms and the carbonyl group will push these signals downfield. The observed multiplicity will be a doublet of doublets for each, arising from a 3-bond coupling to the ortho fluorine and a 4-bond coupling to the meta fluorine.

-

Acidic Protons (OH and COOH): The hydroxyl and carboxylic acid protons are acidic and their chemical shifts are highly dependent on concentration and temperature. They typically appear as broad singlets due to chemical exchange. The intramolecular hydrogen bonding between the 2-OH group and the carbonyl of the carboxylic acid can further broaden the signals and shift them downfield. The carboxylic acid proton is expected to be significantly downfield, a characteristic feature for this functional group.[3]

1.3: Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will be characterized by large C-F coupling constants, which are invaluable for definitive assignments. Seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-7 (COOH) | ~168 - 172 | s (singlet) | - |

| C-2 (C-OH) | ~155 - 160 | d (doublet) | ²JC2-F? ≈ 15-25 |

| C-4 (C-F) | ~150 - 155 | d (doublet) | ¹JC4-F4 ≈ 240-260 |

| C-5 (C-F) | ~145 - 150 | d (doublet) | ¹JC5-F5 ≈ 240-260 |

| C-6 (CH) | ~118 - 122 | dd (doublet of doublets) | ²JC6-F5 ≈ 20-30, ³JC6-F4 ≈ 5-10 |

| C-3 (CH) | ~115 - 119 | dd (doublet of doublets) | ²JC3-F4 ≈ 20-30, ³JC3-F5 ≈ 5-10 |

| C-1 (C-COOH) | ~110 - 115 | dd (doublet of doublets) | ³JC1-F? ≈ 5-10 |

Interpretation of Predicted ¹³C NMR Data:

-

Carbons Bonded to Fluorine (C-4, C-5): These carbons will exhibit the most prominent feature: a very large one-bond coupling constant (¹JC-F) of approximately 250 Hz, appearing as doublets.[4] Their chemical shifts will be significantly downfield due to the direct attachment to the highly electronegative fluorine.

-

Carbons Bonded to Oxygen (C-2, C-7): The carboxylic acid carbonyl (C-7) will be the most downfield signal, typically appearing above 165 ppm. The carbon bearing the hydroxyl group (C-2) will also be significantly downfield. Both may exhibit smaller, multi-bond couplings to the fluorine atoms.

-

Aromatic CH Carbons (C-3, C-6): These carbons will appear as doublets of doublets due to two-bond and three-bond couplings to the neighboring fluorine atoms. The ²JC-F coupling is typically larger than the ³JC-F coupling.

-

Quaternary Carbon (C-1): The carbon attached to the carboxylic acid group (C-1) will be the most upfield of the aromatic carbons and will also show splitting from coupling to the fluorine atoms.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-O, and C-F bonds.

2.1: Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Causality Behind Experimental Choices:

-

Technique (ATR-FTIR): Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation (no KBr pellets) and provides high-quality, reproducible spectra.

2.2: Predicted IR Spectrum and Interpretation

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500 - 3300 | O-H stretch | Carboxylic Acid (-COOH) | Broad, Strong |

| ~3200 - 3500 | O-H stretch | Phenolic (-OH) | Broad, Medium |

| 1680 - 1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, Sharp |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium |

| 1200 - 1300 | C-O stretch | Carboxylic Acid / Phenol | Strong |

| 1100 - 1250 | C-F stretch | Aryl-Fluoride | Strong |

Interpretation of Predicted IR Data:

-

O-H Stretching Region: A very broad and prominent absorption is expected from 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. Overlapping with this will be the phenolic O-H stretch.

-

C=O Stretching Region: A strong, sharp peak between 1680-1710 cm⁻¹ is the hallmark of the carbonyl group in a carboxylic acid. Its position suggests hydrogen bonding is present.

-

Fingerprint Region: The region below 1500 cm⁻¹ will be complex. However, strong absorptions are expected for the C-O stretching of the acid and phenol groups, and critically, very strong, characteristic C-F stretching bands between 1100-1250 cm⁻¹. The presence of these strong C-F bands is a key diagnostic feature for this molecule.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues.

3.1: Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, acidic molecules like this compound.

Caption: General workflow for acquiring an Electrospray Ionization (ESI) mass spectrum.

Causality Behind Experimental Choices:

-

Ionization Mode (Negative ESI): Due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, the molecule will readily lose a proton to form a negative ion. Therefore, negative ion mode ([M-H]⁻) is the logical choice for achieving high sensitivity.

3.2: Predicted Mass Spectrum and Interpretation

The molecular weight of this compound (C₇H₄F₂O₃) is 174.10 g/mol .[5]

Table 4: Predicted Key Ions in ESI-MS

| m/z (Negative Mode) | Ion | Description |

| 173.00 | [M-H]⁻ | Molecular ion (deprotonated) |

| 129.01 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the molecular ion |

| 111.00 | [M-H-CO₂-H₂O]⁻ | Subsequent loss of water |

Interpretation and Fragmentation: The primary ion observed in the full scan ESI(-) mass spectrum will be the deprotonated molecule, [M-H]⁻, at m/z 173.0. This confirms the molecular weight of the compound.

Further structural information can be obtained via tandem mass spectrometry (MS/MS) by inducing fragmentation of the m/z 173.0 ion. A primary and highly characteristic fragmentation pathway for benzoic acids is the loss of carbon dioxide (44 Da).

Caption: Primary fragmentation pathway for deprotonated this compound.

This fragmentation, resulting in an ion at m/z 129.0, corresponds to the formation of a difluorophenoxide anion and is strong evidence for the benzoic acid moiety.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS techniques. While publicly available experimental data is sparse, a predictive analysis grounded in fundamental principles and data from analogous compounds provides a robust framework for its characterization. Key identifying features include the complex doublet-of-doublet patterns in the ¹H NMR spectrum, the large ¹JC-F coupling constants in the ¹³C NMR spectrum, strong C-F and C=O stretching bands in the IR spectrum, and a characteristic loss of CO₂ in the mass spectrum. The protocols and interpretations detailed in this guide offer a validated approach for any researcher, scientist, or drug development professional working with this important fluorinated intermediate.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Difluoro-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: The Significance of 4,5-Difluoro-2-hydroxybenzoic Acid in Modern Drug Discovery

This compound, a fluorinated derivative of salicylic acid, is a compound of increasing interest within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The unique electronic properties of the fluorine substituents in this compound, combined with the inherent functionalities of the carboxylic acid and hydroxyl groups, make it a versatile building block for the synthesis of novel therapeutic agents and other high-value chemical entities.

This technical guide provides a comprehensive overview of the available data on the melting point and solubility of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, we will leverage data from structurally similar compounds to provide scientifically grounded estimations. Furthermore, this guide will detail robust, field-proven experimental protocols for the precise determination of these critical physicochemical parameters, empowering researchers to generate reliable data for their specific applications.

Physicochemical Properties: A Data-Driven Analysis

A thorough understanding of a compound's melting point and solubility is fundamental to its application in research and development. The melting point is a crucial indicator of purity and is vital for quality control, while solubility data is paramount for formulation development, bioavailability studies, and designing synthetic reaction conditions.

Melting Point: An Indicator of Purity and Stability

| Compound | CAS Number | Melting Point (°C) |

| 2-Fluoro-4-hydroxybenzoic acid | 65145-13-3 | 199-202 |

| 3,5-Difluoro-2-hydroxybenzoic acid | 84376-20-5 | 199-203 |

| 4-Hydroxybenzoic acid | 99-96-7 | 213-217 |

Data for isomers is provided for comparative purposes.

Based on the data from these closely related structures, it is reasonable to estimate that the melting point of this compound lies within a similar range, likely between 190°C and 220°C. The precise melting point is influenced by the substitution pattern of the fluorine and hydroxyl groups, which affects the crystal lattice energy and intermolecular hydrogen bonding.

Solubility Profile: Predicting Behavior in Aqueous and Organic Media

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, its structural features—a polar carboxylic acid, a hydrogen-bond-donating hydroxyl group, and two electronegative fluorine atoms—allow for qualitative predictions of its solubility behavior.

It is anticipated that this compound will exhibit:

-

Limited solubility in water: The presence of the polar functional groups will allow for some aqueous solubility, which is expected to increase with temperature. However, the aromatic ring contributes to its hydrophobic character, limiting its overall solubility in water.

-

Good solubility in polar organic solvents: Solvents such as ethanol, methanol, acetone, ethyl acetate, and dimethylformamide (DMF) are expected to be effective at dissolving the compound due to their ability to engage in hydrogen bonding and dipole-dipole interactions.

-

Poor solubility in non-polar solvents: The compound is expected to be poorly soluble in non-polar solvents like hexane and toluene.

Experimental Protocols for Accurate Physicochemical Characterization

To address the gap in publicly available data, the following detailed protocols are provided for the experimental determination of the melting point and solubility of this compound.

Protocol 1: Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point using a standard capillary melting point apparatus, a technique valued for its accuracy and requirement for only a small amount of sample.

Methodology:

-

Sample Preparation: Ensure the this compound sample is crystalline and thoroughly dry. Grind the sample to a fine powder to ensure uniform packing.

-

Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the initial heating rate to a rapid setting to approach the estimated melting point range quickly. Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Causality Behind Experimental Choices:

-

A fine powder ensures efficient heat transfer and a sharp, reproducible melting range.

-

A slow heating rate near the melting point is critical for allowing the temperature of the sample and the thermometer to equilibrate, leading to an accurate determination.

Protocol 2: Determination of Aqueous and Organic Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, acetone).

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the volume of the aliquot.

Trustworthiness Through Self-Validation:

-

The use of an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

-

Filtration of the supernatant is a critical step to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Analysis by a validated HPLC method provides accurate and precise quantification of the dissolved solute.

Visualizing the Experimental Workflow

To provide a clear visual representation of the logical flow of the experimental protocols, the following diagrams have been generated using Graphviz.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the melting point and solubility of this compound, offering scientifically grounded estimations in the absence of extensive public data. The detailed experimental protocols herein provide a robust framework for researchers to determine these critical parameters with high accuracy and precision. As the importance of fluorinated building blocks in drug discovery continues to grow, the generation and dissemination of reliable physicochemical data for compounds like this compound will be invaluable to the scientific community.

A Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Commercial Availability, Synthesis, and Applications for Advanced Research

Introduction

4,5-Difluoro-2-hydroxybenzoic acid, identified by its CAS Number 205533-31-9, is a fluorinated aromatic carboxylic acid that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring, combined with the ortho-hydroxyl and carboxyl functional groups, imparts unique electronic properties and conformational constraints. These features make it a highly sought-after intermediate for the synthesis of complex molecules with tailored biological activities and material properties.

This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial landscape, synthetic pathways, and key applications of this compound. By synthesizing technical data with practical insights, this document aims to serve as a comprehensive resource for leveraging this versatile compound in advanced research and development projects.

Commercial Availability and Procurement

This compound is commercially available from several specialized chemical suppliers. Researchers can procure this compound in various purities and quantities, typically ranging from milligrams for initial screening to kilograms for scale-up studies. When sourcing this reagent, it is crucial to consider factors such as purity, physical form, and storage conditions to ensure experimental reproducibility.

Below is a comparative table of prominent suppliers offering this compound.

| Supplier | CAS Number | Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich (via ChemScene LLC) | 205533-31-9 | 96% | Solid | 4°C, stored under nitrogen |

| Sigma-Aldrich (via Fluorochem) | 205533-31-9 | 96% | Solid | Ambient Storage |

Note: Availability may vary by region. It is recommended to consult the supplier's website for the most current information.

Synthetic Pathways and Methodologies

The synthesis of substituted difluorobenzoic acids often involves multi-step processes starting from more readily available precursors. While a direct, detailed protocol for this compound is not commonly published in general literature, a plausible and established synthetic route can be inferred from related transformations. A common strategy involves the nitration of a difluorobenzoic acid precursor, followed by reduction and subsequent functional group manipulation.

A key precursor, 2-nitro-4,5-difluorobenzoic acid, is a known intermediate in the synthesis of quinolone antibacterials.[1] The synthesis of this nitro-intermediate has been achieved by nitrating 3,4-difluorobenzoic acid.[1] The subsequent reduction of the nitro group would lead to 2-amino-4,5-difluorobenzoic acid (4,5-difluoroanthranilic acid), which is a crucial starting material for various pharmaceuticals.[1] To obtain the target 2-hydroxy derivative, a diazotization of the amino group followed by hydrolysis presents a classic and effective method.

Conceptual Synthetic Workflow

The following diagram illustrates a logical synthetic pathway from 3,4-difluorobenzoic acid to the target compound, this compound.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Nitration of 3,4-Difluorobenzoic Acid:

-

Cool a mixture of concentrated nitric acid and sulfuric acid.

-

Slowly add 3,4-difluorobenzoic acid while maintaining a low temperature.

-

Allow the reaction to proceed until completion (monitored by TLC or HPLC).

-

Pour the reaction mixture onto ice to precipitate the 2-nitro-4,5-difluorobenzoic acid product.

-

Filter, wash with cold water, and dry the solid.

-

-

Reduction of the Nitro Group:

-

Suspend 2-nitro-4,5-difluorobenzoic acid in a suitable solvent (e.g., ethanol/water).

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress.

-

Upon completion, filter the hot solution to remove iron salts and cool the filtrate to crystallize the 2-amino-4,5-difluorobenzoic acid.

-

-

Diazotization and Hydrolysis:

-

Dissolve 2-amino-4,5-difluorobenzoic acid in an aqueous mineral acid (e.g., H₂SO₄) at low temperature (0-5 °C).

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Slowly heat the solution. The diazonium group will be displaced by a hydroxyl group upon hydrolysis, releasing nitrogen gas.

-

Cool the solution to precipitate the final product, this compound.

-

Recrystallize from an appropriate solvent to achieve high purity.

-

Applications in Drug Discovery and Materials Science

Fluorinated benzoic acid derivatives are critical structural motifs in modern drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.

-

Quinolone Antibacterials: Intermediates like 4,5-difluoroanthranilic acid are starting materials for potent quinolone antibacterials.[1] The synthetic accessibility from this compound derivatives underscores its relevance in this therapeutic area.

-

CFTR Modulators: The discovery of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, such as ABBV/GLPG-2222, involved the use of a 1-(2,2-difluorobenzo[d][2]dioxol-5-yl)cyclopropanecarboxylic acid moiety.[3] This highlights the utility of the difluoro-substituted phenyl ring in developing therapeutics for genetic diseases.

-

Fine Chemicals and Agrochemicals: Difluorinated aromatic compounds serve as precursors for a range of high-value fine chemicals, including those used in agrochemicals and advanced materials.[4]

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and handling requirements is essential for laboratory safety and experimental success.

| Property | Value | Source |

| CAS Number | 205533-31-9 | [5] |

| Molecular Formula | C₇H₄F₂O₃ | [5] |

| Linear Formula | C₇H₄O₃F₂ | |

| InChI Key | LQPQOESULBOBBB-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | [5] |

Safety and Handling Information:

According to supplier safety data, this compound is classified as a warning-level hazard.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5] Some sources also include H302 (Harmful if swallowed).

-

Precautionary Statements: Users should avoid breathing dust (P261) and wear appropriate personal protective equipment.[5] In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[5]

-

Pictogram: GHS07 (Harmful)[5]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][7][8][9] Proper storage in a cool, dry place, often under an inert atmosphere like nitrogen, is recommended to maintain its integrity.[5]

Conclusion

This compound stands out as a strategic building block for creating novel molecules with significant potential in pharmaceuticals and material science. Its commercial availability from key suppliers facilitates its use in both exploratory research and larger-scale synthetic campaigns. While its synthesis requires a multi-step approach, the underlying chemical principles are well-established, allowing for its preparation from less complex starting materials. The unique electronic and steric properties conferred by its difluoro-substitution pattern will continue to make it a compound of high interest for scientists and researchers aiming to push the boundaries of molecular design.

References

- 1. US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid - Google Patents [patents.google.com]

- 2. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. innospk.com [innospk.com]

- 5. This compound | 205533-31-9 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. echemi.com [echemi.com]

A Technical Guide to the Stability and Storage of 4,5-Difluoro-2-hydroxybenzoic Acid

This guide provides an in-depth technical overview of the stability and storage considerations for 4,5-Difluoro-2-hydroxybenzoic acid, a key intermediate in pharmaceutical and fine chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the long-term integrity and reliability of this compound.

Introduction: The Significance of this compound

This compound, a derivative of salicylic acid, is a valuable building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Given its role in the synthesis of high-value downstream products, maintaining the purity and stability of this compound is of paramount importance. This guide outlines the critical factors affecting its stability and provides robust protocols for its proper storage and handling.

Chemical Stability Profile

The stability of this compound is influenced by its molecular structure, specifically the presence of the carboxylic acid, hydroxyl, and fluorine functional groups. These groups can participate in various degradation reactions under suboptimal conditions.

Factors Influencing Degradation

Several environmental factors can compromise the stability of this compound, leading to the formation of impurities that can impact the outcome of subsequent synthetic steps.[3][4]

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3] For fluorinated carboxylic acids, thermal decomposition can lead to complex fragmentation pathways.[5][6][7][8]

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in aromatic compounds.[3] Photostability testing is crucial to determine the compound's sensitivity to light.[9][10][11][12][13][14]

-

Humidity: Moisture can facilitate hydrolytic reactions, especially given the hygroscopic potential of many powdered chemical reagents.[3][4]

-

Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic hydroxyl group.[15][16][17][18][19]

-

pH: The acidity or basicity of the local environment can catalyze hydrolytic degradation of the carboxylic acid moiety or promote oxidation of the phenol group.[3]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, we can infer likely routes based on the chemistry of salicylic acid and other phenolic compounds.[20][21][22][23]

-

Decarboxylation: A common degradation pathway for salicylic acid derivatives, particularly when heated, is the loss of carbon dioxide to form 3,4-difluorophenol.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-type structures.[15][16][17][18][19]

-

Hydrolysis: While the carboxylic acid itself is relatively stable to hydrolysis, impurities or reaction with certain solvents could potentially lead to ester formation and subsequent hydrolysis.[24][25][26][27][28]

Below is a diagram illustrating the potential primary degradation pathways for this compound.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[29] | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[29] | Prevents oxidative degradation from atmospheric oxygen. |

| Light | Store in a light-resistant container in a dark location. | Protects the compound from photolytic degradation. |

| Humidity | Store in a tightly sealed container in a dry environment. | Prevents moisture absorption and potential hydrolysis. |

| Container | Use a chemically inert container (e.g., amber glass). | Avoids potential reactions between the compound and the container material. |

Safe Handling Practices

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Assessment of Stability: A Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[30][31][32][33] The following protocol outlines a comprehensive approach to assessing the stability of this compound.

The overall workflow for a forced degradation study is depicted below.

Caption: Workflow for a forced degradation study.

Preparation of Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[30][32]

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours). Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours). Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours).

-

Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 60°C in a calibrated oven for a specified period (e.g., 1, 3, and 7 days).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][12][13][14] A control sample should be protected from light.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[34][35] The following is a proposed starting point for an HPLC method.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., determined by UV scan) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[36][37]

Data Evaluation

-

Peak Purity: Assess the peak purity of the parent compound using a photodiode array (PDA) detector to ensure no co-eluting impurities.

-

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%.[32]

-

Identification of Degradants: Use techniques such as LC-MS/MS to identify the major degradation products.

Shelf-Life Determination

The shelf-life of a chemical reagent is the period during which it is expected to remain within its quality specifications when stored under the recommended conditions.[3][38][39][40][41] For this compound, a formal shelf-life study should be conducted by storing the compound under the recommended conditions and testing it at regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months). The stability of the compound is monitored using a validated stability-indicating HPLC method.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. By understanding the factors that can lead to its degradation and implementing the recommended storage and handling protocols, researchers can ensure the integrity and purity of this important chemical intermediate. The provided forced degradation study protocol offers a robust framework for investigating the stability of this compound and for developing a reliable stability-indicating analytical method. Adherence to these guidelines will contribute to the generation of reproducible and high-quality scientific data.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. iltusa.com [iltusa.com]

- 4. laballey.com [laballey.com]

- 5. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]

- 11. fda.gov [fda.gov]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jetir.org [jetir.org]

- 17. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 26. researchgate.net [researchgate.net]

- 27. m.youtube.com [m.youtube.com]

- 28. Hydrolysis and Formation of Carboxylic Acid Esters | CoLab [colab.ws]

- 29. This compound | 205533-31-9 [sigmaaldrich.com]

- 30. resolvemass.ca [resolvemass.ca]

- 31. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 32. sgs.com [sgs.com]

- 33. biopharminternational.com [biopharminternational.com]

- 34. scribd.com [scribd.com]

- 35. ijpras.com [ijpras.com]

- 36. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. ricerca.unich.it [ricerca.unich.it]

- 38. How to Determine the Validity Period of Chemical Reagents [boquinstrument.com]

- 39. ecv.de [ecv.de]

- 40. Research on the Management and Preservation Strategies of Laboratory Chemical Reagents' Shelf Life - Oreate AI Blog [oreateai.com]

- 41. onepointesolutions.com [onepointesolutions.com]

4,5-Difluoro-2-hydroxybenzoic acid molecular weight and formula

An In-Depth Technical Guide to 4,5-Difluoro-2-hydroxybenzoic Acid: Synthesis, Characterization, and Application

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its strategic importance lies primarily in its role as a key building block for the synthesis of modern fluoroquinolone antibiotics. The specific placement of the two fluorine atoms on the benzene ring is critical for modulating the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this molecule, detailing its core properties, a robust and logical synthetic route, validated purification and characterization protocols, and the scientific rationale for its application in advanced pharmaceutical synthesis.

Core Molecular Profile

This compound, also known as 4,5-difluorosalicylic acid, is a solid organic compound at standard conditions. Its structure features a benzoic acid core with a hydroxyl group ortho to the carboxylate and two fluorine atoms on the 4 and 5 positions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O₃ | [1][2] |

| Molecular Weight | 174.10 g/mol | |

| CAS Number | 205533-31-9 | [2][3] |

| Physical Form | Solid | [3] |

| Typical Purity | ≥96% | [3] |

| Storage Conditions | 4°C, under inert gas (Nitrogen) | [3] |

Strategic Importance in Fluoroquinolone Synthesis

The primary application of this compound is as an advanced intermediate in the synthesis of fluoroquinolone antibacterials. The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

Causality of Fluorine Substitution (Structure-Activity Relationship)

The introduction of fluorine atoms onto the quinolone core was a pivotal moment in the development of this antibiotic class. The presence of a fluorine atom at the C6 position of the final quinolone structure (which corresponds to the C5 position of this benzoic acid intermediate) is known to significantly enhance the drug's efficacy. This enhancement is attributed to:

-

Increased DNA Gyrase Inhibition: The fluorine atom improves the binding affinity of the drug to the DNA gyrase-DNA complex, leading to more potent inhibition.

-

Improved Cell Penetration: Fluorine's lipophilicity can aid in the drug's ability to penetrate the bacterial cell wall.

-

Broadened Antibacterial Spectrum: The C6-fluoro substitution is crucial for activity against a wider range of bacteria, particularly Gram-positive strains.

The 4,5-difluoro substitution pattern of this specific intermediate allows for the creation of quinolones with fluorine at both the C6 and C7 positions of the core aromatic ring system, further modulating potency and pharmacokinetic properties.

Caption: Role of the intermediate in fluoroquinolone synthesis.

Synthesis and Purification Protocols

The synthesis of this compound can be logically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages a readily available, more highly fluorinated precursor.

Plausible Synthetic Protocol

This protocol is adapted from a well-established procedure for a structurally analogous compound, 4-fluorosalicylic acid, and represents a field-proven synthetic strategy.[4] The reaction proceeds via the displacement of a fluoride ion by a hydroxide ion, favored by the electron-withdrawing nature of the carboxylate and the other fluorine atoms.

Starting Material: 3,4,5-Trifluorobenzoic Acid Reagent: Sodium Hydroxide (NaOH) Solvent: Dimethyl Sulfoxide (DMSO)

Step-by-Step Procedure:

-